4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is an organic compound that features a complex molecular structure characterized by the presence of a bromine atom, a tert-butyl group, an ethoxy group, and a nitro group attached to an aniline derivative. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized from commercially available precursors through multiple synthetic routes. It is recognized for its role as a building block in organic synthesis and its potential pharmacological properties.
4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is classified as an aromatic amine, specifically a substituted aniline. Its structure comprises functional groups that impart unique chemical reactivity and biological activity.
The synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline typically involves several key steps:
The reaction conditions often require careful control of temperature and the use of strong acids or bases to ensure high purity and yield of the desired product. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final compound.
The molecular formula for 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is . The structure features:
The compound has specific physical properties including melting point and boiling point, which are crucial for its identification and characterization. Detailed spectroscopic data (NMR, IR) can provide insights into its structural features.
4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline can participate in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (temperature, solvent) significantly influence reaction outcomes.
The mechanism of action for 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline involves interactions with biological targets. The nitro group can participate in redox reactions, while the bromine and tert-butyl groups influence binding affinity and reactivity. These interactions may modulate various biochemical pathways, leading to potential therapeutic effects.
The physical properties of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline include:
The chemical properties include:
4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline has several significant applications:
This compound's unique combination of substituents allows it to exhibit distinct chemical behavior and biological activity compared to similar compounds, making it valuable for research and industrial applications.
4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is a multifunctional aromatic compound with the systematic name 4-bromo-N-(1,1-dimethylethyl)-5-ethoxy-2-nitrobenzenamine. Its molecular formula is C₁₂H₁₇BrN₂O₃, corresponding to a molecular weight of 317.18 g/mol [3] [4]. The structure integrates three key functional groups:
The SMILES notation (CCOc1cc(NC(C)(C)C)c(cc1Br)[N+](=O)[O-]
) and IUPAC name clarify the connectivity, while spectroscopic data (e.g., NMR, IR) would confirm the 1,2,4-trisubstituted benzene core. Key identifiers include CAS registry number 1280786-66-4 and PubChem CID 56776537 (for a closely related analogue) [2] [4].
Table 1: Molecular Identity Profile
Property | Value |
---|---|
CAS Registry Number | 1280786-66-4 |
IUPAC Name | 4-Bromo-N-(1,1-dimethylethyl)-5-ethoxy-2-nitrobenzenamine |
Molecular Formula | C₁₂H₁₇BrN₂O₃ |
Molecular Weight | 317.18 g/mol |
SMILES | CCOc1cc(NC(C)(C)C)c(cc1Br)N+[O-] |
Key Synonyms | 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline; Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-ethoxy-2-nitro- |
This compound emerged as a specialized intermediate in pharmaceutical research during the early 2010s, with its CAS registry (1280786-66-4) formalized in 2012 [3]. Its design leverages strategic functionalization to balance reactivity and stability:
This molecule exemplifies tailored aromatic systems engineered for modular synthesis:
Table 2: Key Analogs and Applications
Analog Compound | CAS Number | Application Context |
---|---|---|
4-Bromo-N-isopropyl-5-ethoxy-2-nitroaniline | 1330750-39-4 | Antitumor phenazine synthesis |
4-Bromo-N-butyl-5-ethoxy-2-nitroaniline | 1280786-89-1 | Pharmaceutical intermediate |
4-Bromo-5-ethoxy-2-nitro-N-propylaniline | – | Agrochemical lead optimization |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8